molecular formula C19H22F2N4O B5982600 [9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone

[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone

Cat. No.: B5982600
M. Wt: 360.4 g/mol
InChI Key: STQYVLPYSLHCQA-UHFFFAOYSA-N
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Description

[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone is a synthetic organic compound that features a spirocyclic structure with diazaspirodecane and imidazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone typically involves multiple steps:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the difluorophenyl group: This step may involve a nucleophilic substitution reaction where the diazaspirodecane core reacts with a difluorophenylmethyl halide.

    Attachment of the imidazole moiety: This can be done through a condensation reaction between an imidazole derivative and the intermediate formed in the previous step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety.

    Reduction: Reduction reactions could potentially modify the diazaspirodecane core.

    Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could lead to a modified diazaspirodecane derivative.

Scientific Research Applications

Chemistry

In chemistry, [9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for [9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-4-yl)methanone
  • [9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-5-yl)methanone

Uniqueness

The unique combination of the diazaspirodecane core and the imidazole moiety, along with the difluorophenyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

IUPAC Name

[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O/c20-15-4-1-3-14(17(15)21)10-24-7-2-5-19(11-24)6-8-25(12-19)18(26)16-9-22-13-23-16/h1,3-4,9,13H,2,5-8,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQYVLPYSLHCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CN=CN3)CN(C1)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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